![molecular formula C21H23N3O4 B5656050 3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine](/img/structure/B5656050.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the 1,3,4-oxadiazole moiety and the incorporation of furyl and piperidine groups has been reported. A study by Aziz‐ur‐Rehman et al. (2017) introduces derivatives synthesized from carboxylic acids through a series of steps, including the conversion to 1,3,4-oxadiazole nucleophiles and subsequent reactions with electrophiles like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine (Aziz‐ur‐Rehman et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic methods. For instance, Hiremath et al. (2018) described the structural characterization of a related compound using FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV spectral studies, along with density functional theory (DFT) calculations (Hiremath et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole derivatives often yield compounds with significant biological activities. The study by Chou et al. (2007) on furopyrazole analogs exemplifies the synthesis route and potential anticancer properties of such derivatives (Chou et al., 2007).
Physical Properties Analysis
The physical properties, including solvability, melting points, and crystalline structure, are essential for understanding the compound's applicability. Sharma et al. (2016) detailed the crystal structure of a related compound, providing insights into its stability and potential interactions based on its physical attributes (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, potential for forming derivatives, and stability under various conditions, are crucial for determining a compound's utility in chemical and pharmaceutical research. Bohle and Perepichka (2009) explored the reactivity and stability of an oxadiazole derivative, demonstrating its acid/base stability and potential for derivative formation (Bohle & Perepichka, 2009).
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(11-15-5-6-16-18(10-15)27-14-26-16)7-3-8-24(13-21)12-19-22-23-20(28-19)17-4-2-9-25-17/h2,4-6,9-10H,3,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENJULCDIYULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=NN=C(O2)C3=CC=CO3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine |
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